molecular formula C11H15BrFNO2S B6317595 N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide CAS No. 415679-06-0

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide

Cat. No.: B6317595
CAS No.: 415679-06-0
M. Wt: 324.21 g/mol
InChI Key: RXOZNZCIVKKXFI-UHFFFAOYSA-N
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Description

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H15BrFNO2S It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide typically involves the reaction of 4-bromomethyl-2-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary amines.

Scientific Research Applications

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins or nucleic acids. This interaction can lead to the modification of the target molecule’s structure and function, potentially resulting in biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO2S/c1-11(2,3)14-17(15,16)10-5-4-8(7-12)6-9(10)13/h4-6,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOZNZCIVKKXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C=C1)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-tert-butyl-2-fluoro-4-methylbenzenesulfonamide (2 g), NBS (1.16 g) and AIBN (40 mg) in CCl4 (25 ml) was refluxed for 3 hours. The reaction mixture was cooled, filtered and concentrated to give a viscous syrup, which was purified by silica gel column chromatography to give 1.68 g 4-(bromomethyl)-N-tert-butyl-2-fluorobenzenesulfonamide as a colorless crystal solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One

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